Welcome to the BenchChem Online Store!
molecular formula C6H9NO3 B8757390 Diacetyl(methoxyimino)methane CAS No. 69740-33-6

Diacetyl(methoxyimino)methane

Cat. No. B8757390
M. Wt: 143.14 g/mol
InChI Key: CJEFOXNMRBVAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273901B2

Procedure details

To a solution of 3-(acetoxyimino)pentane-2,4-dione 12 (0.2 mmol, 1.0 eq) and (E)-hex-2-enal (0.5 mmol, 2.5 eq) in toluene (0.8 mL) was added catalyst VII (0.04 mmol, 0.2 eq) in toluene (0.2 mL) at room temperature. The resulting mixture was stirred vigorously. After 12 hours the reaction still didn't proceed.
Name
3-(acetoxyimino)pentane-2,4-dione
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0.04 mmol
Type
catalyst
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][N:5]=[C:6]([C:10](=[O:12])[CH3:11])[C:7](=[O:9])[CH3:8])(=O)C.C(=O)/C=C/CCC>C1(C)C=CC=CC=1.C(NC(C)C)(C)C>[CH3:1][O:4][N:5]=[C:6]([C:10](=[O:12])[CH3:11])[C:7](=[O:9])[CH3:8]

Inputs

Step One
Name
3-(acetoxyimino)pentane-2,4-dione
Quantity
0.2 mmol
Type
reactant
Smiles
C(C)(=O)ON=C(C(C)=O)C(C)=O
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(\C=C\CCC)=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.04 mmol
Type
catalyst
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 12 hours the reaction
Duration
12 h

Outcomes

Product
Name
Type
Smiles
CON=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.